Quinine benzoate
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Overview
Description
Quinine benzoate is a chemical compound derived from quinine, an alkaloid found in the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. This compound is formed by the esterification of quinine with benzoic acid. This compound is known for its bitter taste and has applications in both medicinal and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinine benzoate involves the reaction of quinine with benzoic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as: [ \text{Quinine} + \text{Benzoic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where quinine and benzoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to accelerate the esterification process. After the reaction is complete, the product is purified through crystallization or distillation to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Quinine benzoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinine N-oxide.
Reduction: Reduction reactions can convert this compound back to quinine.
Substitution: The benzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinine N-oxide.
Reduction: Quinine.
Substitution: Various quinine derivatives depending on the substituent introduced.
Scientific Research Applications
Quinine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as an antimalarial agent.
Medicine: Investigated for its therapeutic properties, including its use in treating malaria and other parasitic infections.
Industry: Utilized in the production of bittering agents for beverages and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinine benzoate is primarily related to its parent compound, quinine. Quinine acts by inhibiting the hemozoin biocrystallization in the food vacuole of Plasmodium falciparum, the parasite responsible for malaria. This inhibition leads to the accumulation of toxic heme, which ultimately kills the parasite . Quinine also affects muscle membrane and sodium channels, which is why it is used to treat nocturnal leg cramps .
Comparison with Similar Compounds
Quinine benzoate can be compared with other quinine derivatives and similar compounds:
Quinine Hydrochloride: Another quinine derivative used for similar medicinal purposes.
Denatonium Benzoate: Known for its intensely bitter taste, used as a deterrent in various products.
Quinine Sulfate: Commonly used in the treatment of malaria.
Uniqueness: this compound is unique due to its specific ester linkage with benzoic acid, which can influence its solubility and bioavailability compared to other quinine derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] phenyl carbonate |
InChI |
InChI=1S/C27H28N2O4/c1-3-18-17-29-14-12-19(18)15-25(29)26(33-27(30)32-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3/t18-,19-,25-,26-/m0/s1 |
InChI Key |
QYPJZCMPIALCAQ-KBFVSZBXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)OC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
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